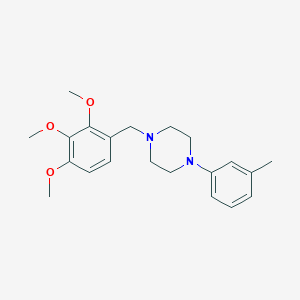
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, also known as MAOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MAOE is a derivative of the organic compound aniline and is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory and antibacterial agents.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is not well understood. However, it has been suggested that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate may act by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. However, it has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate. One potential direction is to further investigate its mechanism of action and its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of drug delivery, as it has been shown to have the ability to penetrate cell membranes. Additionally, further research is needed to understand the potential toxicity of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate and its effects on the environment.
Métodos De Síntesis
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can be synthesized through the reaction of aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, which can be purified through recrystallization.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-4-3-5-11(8-10)15-12(17)6-7-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b7-6+ |
Clave InChI |
NRUVZCSYSOJLHP-VOTSOKGWSA-N |
SMILES isomérico |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)OC |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
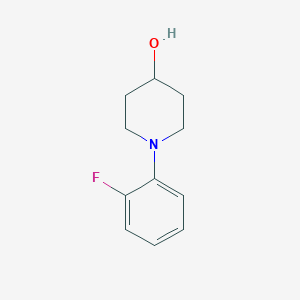
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
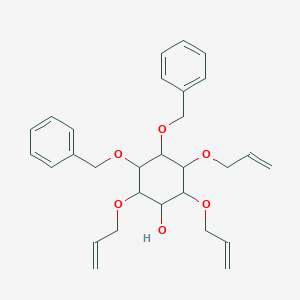
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
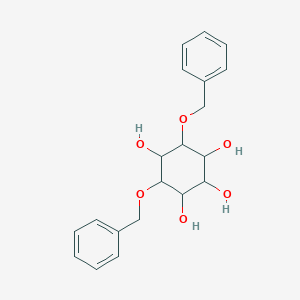
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)
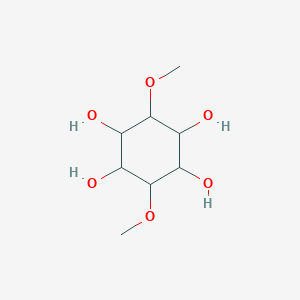
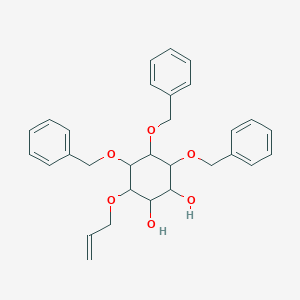
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
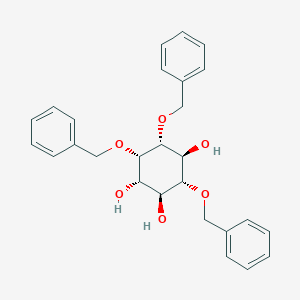
![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
